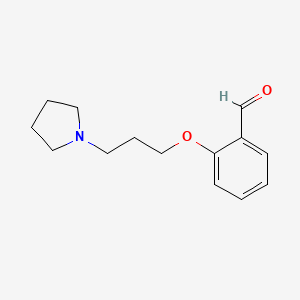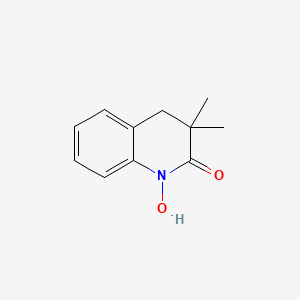![molecular formula C7H4BrClF2O B3082435 1-Bromo-2-[chloro(difluoro)methoxy]benzene CAS No. 112556-12-4](/img/structure/B3082435.png)
1-Bromo-2-[chloro(difluoro)methoxy]benzene
Übersicht
Beschreibung
1-Bromo-2-[chloro(difluoro)methoxy]benzene, also known as 1-Bromo-2-chloro-1,1-difluoromethoxybenzene or BCDMF, is an organic compound with a wide range of potential applications in scientific research and lab experiments. It is a colorless liquid with a low boiling point and a relatively low melting point. BCDMF is an important reagent in organic synthesis, and it has been used in a variety of laboratory experiments, including biochemical and physiological studies.
Wirkmechanismus
BCDMF is a reactive compound that can be used in a variety of organic reactions. It can act as a nucleophile, an electrophile, or a catalyst. In nucleophilic reactions, BCDMF can react with carbonyl compounds, such as aldehydes and ketones, to form an intermediate compound. The intermediate compound can then be further reacted to form the desired product. In electrophilic reactions, BCDMF can react with alkenes and alkynes to form a new carbon-carbon bond. In catalytic reactions, BCDMF can act as a catalyst to promote the formation of new bonds between two reactants.
Biochemical and Physiological Effects
BCDMF has been shown to have a variety of biochemical and physiological effects. In laboratory studies, BCDMF has been shown to inhibit the growth of certain bacteria, including E. coli and Pseudomonas aeruginosa. Additionally, BCDMF has been shown to have antifungal activity, and it has been shown to inhibit the growth of several fungi, including Candida albicans and Aspergillus niger. BCDMF has also been shown to have antiviral activity, and it has been shown to inhibit the replication of several viruses, including HIV and hepatitis B virus.
Vorteile Und Einschränkungen Für Laborexperimente
BCDMF has several advantages for use in laboratory experiments. It is a relatively stable compound, and it is relatively inexpensive to purchase. Additionally, BCDMF can be used in a variety of reactions, making it a versatile reagent. However, BCDMF can be toxic if inhaled or ingested, and it can cause skin irritation if it comes into contact with the skin. Therefore, it is important to use appropriate safety precautions when working with BCDMF in the laboratory.
Zukünftige Richtungen
BCDMF has a wide range of potential future applications. It could be used in the synthesis of new compounds, including drugs and other organic compounds. Additionally, BCDMF could be used in the synthesis of polymers, nanomaterials, catalysts, and fluorescent dyes. BCDMF could also be used to further investigate its biochemical and physiological effects, such as its antimicrobial, antifungal, and antiviral activities. Finally, BCDMF could be used in the development of new laboratory experiments and protocols.
Wissenschaftliche Forschungsanwendungen
BCDMF has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, including drugs, pesticides, and other organic compounds. Additionally, BCDMF has been used in the synthesis of polymers, as well as in the synthesis of nanomaterials. BCDMF has also been used in the synthesis of catalysts, and in the synthesis of fluorescent dyes.
Eigenschaften
IUPAC Name |
1-bromo-2-[chloro(difluoro)methoxy]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF2O/c8-5-3-1-2-4-6(5)12-7(9,10)11/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTMKMZVSXXTBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(F)(F)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-[chloro(difluoro)methoxy]benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



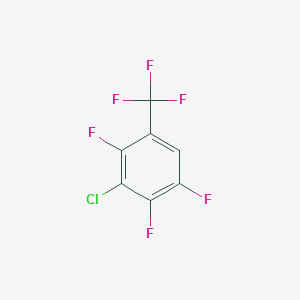
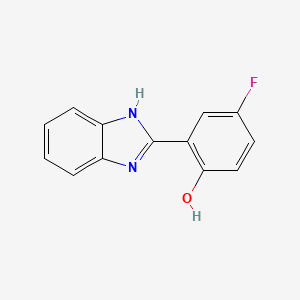

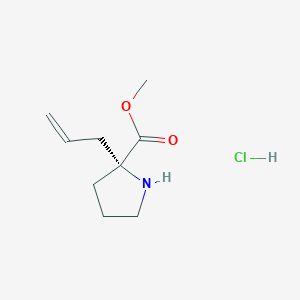
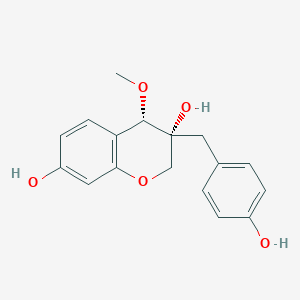
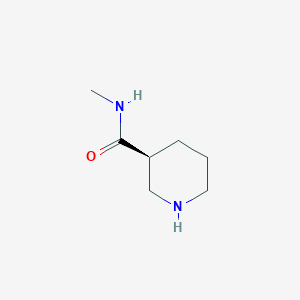
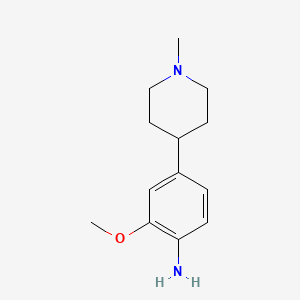
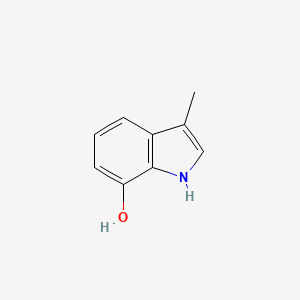
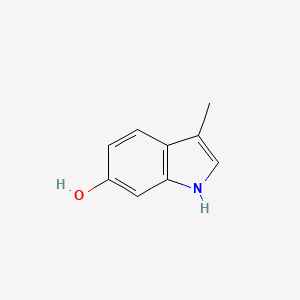
![4-[(Butylamino)methyl]-2,6-dimethoxyphenol](/img/structure/B3082426.png)

